molecular formula C14H12N4O B11862058 4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370589-16-5

4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Cat. No.: B11862058
CAS No.: 370589-16-5
M. Wt: 252.27 g/mol
InChI Key: JSUCENLYJOGTKX-UHFFFAOYSA-N
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Description

4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with 1H-pyrazolo[3,4-b]pyridine-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications .

Properties

CAS No.

370589-16-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

InChI

InChI=1S/C14H12N4O/c1-9-2-4-10(5-3-9)14(19)17-12-6-7-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19)

InChI Key

JSUCENLYJOGTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C=NNC3=NC=C2

Origin of Product

United States

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